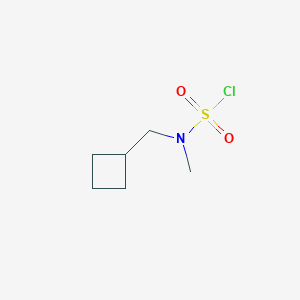

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

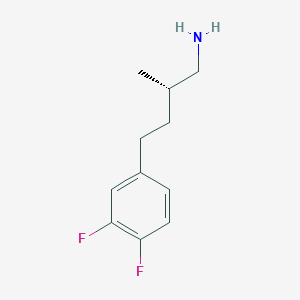

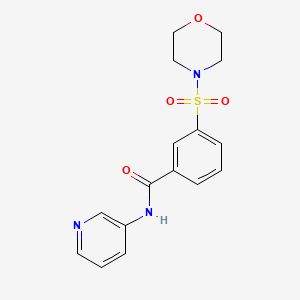

Cyclobutylmethyl compounds are derivatives of cyclobutane, a type of cycloalkane . Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure . The “methyl” indicates the presence of a methyl group (CH3), and “sulfamoyl chloride” suggests the presence of a sulfamoyl group (SO2NH2) and a chloride ion .

Synthesis Analysis

While specific synthesis methods for “N-(cyclobutylmethyl)-N-methylsulfamoyl chloride” are not available, cyclobutyl compounds can be synthesized through various methods. For instance, cyclobutyl methyl ketone has been synthesized by reacting cyclobutanecarbonyl chloride with magnesium salt of malonic ester .Chemical Reactions Analysis

Cyclobutyl compounds can participate in various chemical reactions. For example, cyclobutylmethyl compounds can undergo Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Cyclobutyl compounds generally have unique properties due to their ring structure .Scientific Research Applications

Chemical Synthesis Enhancements

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride has been studied for its role in chemical synthesis, particularly in the activation of sulfamoyl and sulfonyl chlorides. Hell et al. (2019) demonstrated that sulfamoyl chlorides, including this compound, can be activated by Cl-atom abstraction by a silyl radical. This process facilitates the direct access to aliphatic sulfonamides from alkenes, a critical step for the development of complex molecules for medicinal chemistry applications, including sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).

Material Science Applications

In material science, this compound's derivatives have shown promise. For example, Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatments. These membranes demonstrate how derivatives of sulfamoyl chlorides can enhance the hydrophilicity of surfaces, leading to more efficient separation processes (Liu et al., 2012).

Potential Biomedical Applications

While direct applications in biomedical fields were not explicitly found for this compound, research into similar compounds indicates a potential pathway. Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming at antimicrobial agents. This research demonstrates the broader utility of sulfamoyl chlorides in developing compounds with potential therapeutic applications (Darwish et al., 2014).

Environmental and Industrial Applications

The stability and reactivity of this compound and its derivatives are of interest for environmental and industrial applications. Sun et al. (2018) developed chemically and thermally stable isocyanate microcapsules, highlighting the potential for creating materials that can self-heal and self-lubricate. While not directly involving this compound, this research points to the potential for its derivatives to contribute to advanced material design (Sun et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJXSGPDJCUVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)

![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)

![4,7,8-Trimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2732296.png)

![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)

![1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2732303.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine](/img/structure/B2732304.png)

![2-(3-Benzyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2732306.png)